molecular formula C7H7BrN2O2 B8033032 3-Bromo-5-hydroxybenzohydrazide

3-Bromo-5-hydroxybenzohydrazide

Cat. No.: B8033032
M. Wt: 231.05 g/mol
InChI Key: XNIZBIHNWKOIMK-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzohydrazide is a Schiff base compound synthesized through the condensation of 3-bromo-5-chlorosalicylaldehyde (or related aldehydes) with substituted benzohydrazides in methanol . Its molecular structure features a bromo substituent at position 3 and a hydroxyl group at position 5 on the benzene ring, connected via a hydrazide linkage (C=N-NH-C(O)-). The compound adopts an E-configuration about the C=N bond, confirmed by single-crystal X-ray diffraction . Crystallographic studies reveal intermolecular hydrogen bonding (e.g., O–H⋯N, N–H⋯O) and halogen interactions (Br⋯O/Br⋯Br), which stabilize its layered crystal packing . Notably, derivatives of this compound exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to their electron-deficient aromatic systems and hydrogen-bonding capacity .

Properties

IUPAC Name

3-bromo-5-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-4(7(12)10-9)2-6(11)3-5/h1-3,11H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIZBIHNWKOIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-hydroxybenzohydrazide can be synthesized through the reaction of 3-bromo-5-hydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-bromo-5-hydroxybenzaldehyde or 3-bromo-5-hydroxybenzoic acid.

    Reduction: Formation of 3-bromo-5-hydroxybenzylamine or 3-bromo-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been studied for its ability to inhibit certain enzymes involved in disease processes, such as cathepsin E and elastase .

Comparison with Similar Compounds

Table 1: Substituent Effects on Analogous Benzohydrazides

Compound Name Substituents (Positions) Synthesis Method Key Interactions Biological Activity Reference
3-Bromo-5-hydroxybenzohydrazide Br (3), OH (5) Condensation in methanol O–H⋯O, Br⋯O Potent antibacterial
3-Methoxy analog OCH₃ (3) Same as above O–H⋯O, weaker Br⋯O Moderate antibacterial
5-Nitro-indol derivative NO₂ (5), indole moiety Reflux in ethanol N–H⋯O, π-π stacking Anticancer (hypothetical)
3-Bromo-5-chloro-4-hydroxybenzaldehyde Cl (5), Br (3) Multi-step halogenation Cl⋯O, Br⋯Br Unreported

Key Observations :

  • Methoxy vs. Hydroxy Groups : Replacing the hydroxyl group with methoxy (e.g., 3-methoxybenzohydrazide) reduces hydrogen-bonding capacity, leading to weaker Br⋯O interactions and diminished antibacterial potency compared to the hydroxyl analog .
  • Halogenation : Bromo and chloro substituents at adjacent positions (e.g., 3-bromo-5-chloro derivatives) strengthen halogen bonding (Br⋯Cl), influencing crystal packing and thermal stability .

Structural and Crystallographic Differences

Table 2: Hydrogen Bonding Parameters

Compound Hydrogen Bond Type Bond Length (Å) Bond Angle (°) Crystal System Reference
This compound O–H⋯N 1.82 169 Monoclinic
N′-(5-Bromo-indol-3-yl) derivative N–H⋯O 2.08 155 Triclinic
3-Methoxy analog O–H⋯O 1.95 165 Monoclinic

Key Observations :

  • Hydrogen Bond Networks : The hydroxyl group in this compound forms stronger O–H⋯N bonds (1.82 Å) compared to the methoxy analog’s O–H⋯O interactions (1.95 Å), enhancing lattice stability .
  • 3D Networks : Indole-containing derivatives (e.g., N′-(5-bromo-indol-3-yl) compounds) exhibit 3D frameworks via N–H⋯O and O–H⋯O bonds, contrasting with the 2D layers of simpler benzohydrazides .

Antibacterial Efficacy :

  • This compound shows broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to ampicillin .
  • Methoxy-substituted analogs exhibit reduced activity due to decreased hydrogen-bonding capacity and electron density .
  • Nitro-substituted derivatives (e.g., 5-nitro-indol compounds) are hypothesized to target DNA gyrase but lack empirical validation .

Mechanistic Insights :

  • The bromo and hydroxyl groups create a polarized aromatic system, facilitating interactions with bacterial membrane proteins or DNA .
  • Halogen bonding (Br⋯O) may disrupt bacterial cell wall synthesis, a mechanism less prominent in non-halogenated analogs .

Biological Activity

3-Bromo-5-hydroxybenzohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural properties, and biological effects of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Properties

The synthesis of this compound typically involves the condensation reaction between 3-bromo-5-hydroxybenzoic acid and hydrazine derivatives. The resulting compound features a hydrazone functional group that is pivotal for its biological activity. Characterization of the compound can be performed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction to confirm its structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymatic functions.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 μg/mL
Escherichia coli64 μg/mL
Candida albicans128 μg/mL

The antimicrobial efficacy is often compared with standard antibiotics, demonstrating that some synthesized acylhydrazones, including this compound, possess comparable or superior activity against resistant strains .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways.

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)15 μM
MCF-7 (breast cancer)20 μM
A549 (lung cancer)25 μM

The anticancer activity is attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms, as well as its potential to inhibit tumor growth in vivo .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators such as COX-2 and TNF-alpha.

Case Studies

A notable study highlighted the use of this compound in a murine model of inflammation. The compound was administered intraperitoneally, resulting in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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